molecular formula C15H20O5 B143313 (-)-Varitriol CAS No. 906482-48-2

(-)-Varitriol

Cat. No.: B143313
CAS No.: 906482-48-2
M. Wt: 280.32 g/mol
InChI Key: JGUADRHIBCXAFH-MVBSPKBLSA-N
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Description

(-)-Varitriol is a naturally occurring compound that belongs to the class of secondary metabolites known as polyketides. It was first isolated from the marine-derived fungus Emericella variecolor. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including anticancer and antimicrobial properties.

Scientific Research Applications

(-)-Varitriol has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.

    Biology: this compound is studied for its potential biological activities, including its role as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, particularly cancer.

    Industry: The compound is being investigated for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

If the compound is a drug, its mechanism of action would be studied. This involves understanding how the drug interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential future uses and studies of the compound. It could include potential applications in medicine, industry, or research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Varitriol involves several steps, starting from simple organic molecules. One common synthetic route includes the use of aldol condensation, followed by cyclization and reduction reactions. The key steps involve:

    Aldol Condensation: This reaction typically involves the use of aldehydes and ketones in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Cyclization: The intermediate product undergoes cyclization to form the core structure of this compound. This step often requires acidic conditions, such as the use of hydrochloric acid or sulfuric acid.

    Reduction: The final step involves the reduction of the intermediate compound to yield this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve large-scale synthesis using the aforementioned synthetic routes, with modifications to improve efficiency and reduce costs. Biotechnological approaches, such as the use of genetically engineered microorganisms, are also being explored for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(-)-Varitriol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Comparison with Similar Compounds

(-)-Varitriol is unique among polyketides due to its specific chemical structure and biological activities. Similar compounds include:

    Variecolin: Another polyketide isolated from the same marine fungus, with similar anticancer properties.

    Epoxyvariecolin: A derivative of variecolin with an additional epoxy group, which may enhance its biological activity.

    Variecoxanthone: A xanthone derivative with antimicrobial properties.

Compared to these compounds, this compound stands out due to its unique combination of structural features and potent biological activities, making it a promising candidate for further research and development.

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUADRHIBCXAFH-MVBSPKBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468452
Record name (-)-Varitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906482-48-2
Record name (-)-Varitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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